Cyclosporin D

Catalog No.
S1484146
CAS No.
63775-96-2
M.F
C63H113N11O12
M. Wt
1216.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclosporin D

CAS Number

63775-96-2

Product Name

Cyclosporin D

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

Molecular Formula

C63H113N11O12

Molecular Weight

1216.6 g/mol

InChI

InChI=1S/C63H113N11O12/c1-26-27-28-41(16)53(76)52-57(80)67-49(38(10)11)61(84)68(19)33-48(75)69(20)44(29-34(2)3)56(79)66-50(39(12)13)62(85)70(21)45(30-35(4)5)55(78)64-42(17)54(77)65-43(18)58(81)71(22)46(31-36(6)7)59(82)72(23)47(32-37(8)9)60(83)73(24)51(40(14)15)63(86)74(52)25/h26-27,34-47,49-53,76H,28-33H2,1-25H3,(H,64,78)(H,65,77)(H,66,79)(H,67,80)/b27-26+/t41-,42+,43-,44+,45+,46+,47+,49+,50+,51+,52+,53-/m1/s1

InChI Key

ZNVBEWJRWHNZMK-SYOLRUPNSA-N

SMILES

CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O

Synonyms

Val2-cyclosporine;

Canonical SMILES

CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O

Isomeric SMILES

C/C=C/C[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O

Reversal of Multidrug Resistance:

Cyclosporin D has been investigated in the field of cancer research for its potential to reverse multidrug resistance (MDR) in cancer cells. MDR occurs when cancer cells develop mechanisms to pump out chemotherapeutic drugs, rendering them ineffective. Studies have shown that Cyclosporin D may inhibit the efflux functions of P-glycoprotein, a protein involved in MDR, making cancer cells more susceptible to chemotherapeutic agents. Source: Toku-E, "Cyclosporin D, EvoPure® - cancer research":

Immunomodulatory Effects:

While Cyclosporin D is a less potent immunosuppressant compared to Cyclosporin A, it still exhibits some immunomodulatory effects. Researchers have explored its potential in various research areas, including:

  • Autoimmune diseases: Studies have investigated the potential use of Cyclosporin D in animal models of autoimmune diseases like rheumatoid arthritis and multiple sclerosis, with mixed results. Source: National Library of Medicine, "Pubmed - Cyclosporin D": )
  • Transplantation: While not used clinically due to its weaker immunosuppressive activity, Cyclosporin D serves as a research tool to understand the mechanisms of immune rejection in transplant models.

It is crucial to remember that Cyclosporin D is not a clinically approved treatment for any of the aforementioned conditions. Its use in research is strictly for investigational purposes under controlled settings.

Other Areas of Investigation:

Beyond the areas mentioned above, Cyclosporin D is being explored in other scientific research avenues, including:

  • Neurodegenerative diseases: Studies are investigating the potential neuroprotective effects of Cyclosporin D in models of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Source: National Library of Medicine, "Pubmed - Cyclosporin D": )
  • Infectious diseases: Research is ongoing to explore the potential benefits of Cyclosporin D as an antiviral or antifungal agent.

XLogP3

8

UNII

8ZD3I5M2HF

Wikipedia

Cyclosporin d

Dates

Modify: 2023-08-15
Stiller, C. R., MD, and R. A. Ulan, MD. /Cyclosporin A: A Powerful Immunosuppressant./Canadian Medical Association 126 (1981): 1041-046. www.ncbi.gov. Web. 27 Aug. 2012.Crabtree, G. R., J. Nourse, and L. Timmermann. /The Mechanism of Action of Cyclosporin A and FK506./ Clinical Immunology and Immunotherapy (1996): 40-45.www.ncbi.gov. Web. 27 Aug. 2012.Wang, Paul C. et. al. /Isolation of 10 Cyclosporine Metabolites from Human Bile./ Drug Metabolism and Disposition 17.3 (1989): 292-96. Nih.gov. Web. 28 Oct. 2013. Copeland, Kenneth R. /Immunosuppressive Activity of Cyclosporine Metabolites Compared and Characterized by Mass Spectrometry and Nuclear Magnetic Resonance./Clinical Chemistry 36.2 (1990): 225-29. Web. 28 Oct. 2013. Matsuda, Staoshi. /Mechanisms of Action of Cyclosporine./ Immunopharmacology 47 (2000): 119-25. Elsevier. Web. 28 Oct. 2013.

Explore Compound Types